molecular formula C10H11FO3 B15383476 Methyl 2-ethoxy-4-fluorobenzoate

Methyl 2-ethoxy-4-fluorobenzoate

Cat. No.: B15383476
M. Wt: 198.19 g/mol
InChI Key: QFFXOXNGTPTFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethoxy-4-fluorobenzoate is a fluorinated benzoate ester characterized by a methoxy ester group, an ethoxy substituent at the ortho position (C2), and a fluorine atom at the para position (C4) on the aromatic ring. Its molecular formula is C₁₀H₁₁FO₃, with a molar mass of 198.19 g/mol (calculated). Structurally, the ethoxy group (-OCH₂CH₃) introduces steric bulk and moderate electron-donating effects, while the fluorine atom (-F) contributes electronegativity and lipophilicity. Such derivatives are commonly employed as intermediates in agrochemicals and pharmaceuticals due to their tunable reactivity and stability. For instance, methyl benzoate analogs with triazine-linked sulfonylurea groups are widely used as herbicides, as noted in pesticide research .

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 2-ethoxy-4-fluorobenzoate

InChI

InChI=1S/C10H11FO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3H2,1-2H3

InChI Key

QFFXOXNGTPTFRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thermal and Solubility Behavior

Methyl esters generally exhibit moderate boiling points (150–250°C) and low water solubility, as observed in studies on methyl salicylate and other esters . For example:

  • Methyl 4-chloro-2-fluorobenzoate’s higher electronegativity likely reduces its solubility in polar solvents compared to Methyl 2-ethoxy-4-fluorobenzoate.
  • The ethoxy group’s bulk may lower the melting point of this compound relative to its acetyl-substituted counterpart.

Agrochemical Relevance

This compound’s structural analogs, such as metsulfuron-methyl, demonstrate that electron-withdrawing groups (e.g., sulfonylurea) paired with lipophilic substituents (e.g., ethoxy, fluoro) enhance herbicidal activity by improving plant membrane penetration and target enzyme inhibition .

Pharmaceutical Potential

The acetylated analog (Methyl 2-acetyl-4-fluorobenzoate) has been explored in drug discovery for its ability to modulate protein-ligand interactions, particularly in kinase inhibitors . In contrast, the ethoxy variant’s larger substituent may favor interactions with hydrophobic enzyme pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.